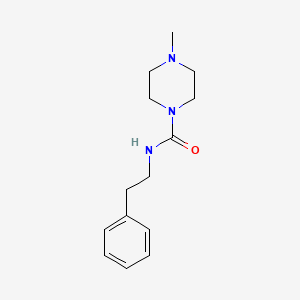
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide
説明
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide (MPPC) is an organic compound that has been studied for its potential uses in various scientific research applications. MPPC is an amide, a type of organic compound that is composed of a carbonyl group and an amine group, and is a derivative of piperazine. MPPC has been studied for its potential applications in medicinal chemistry, biological research, and drug development.
科学的研究の応用
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential applications in medicinal chemistry, biological research, and drug development. In medicinal chemistry, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied as a potential inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). In biological research, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). In drug development, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO).
作用機序
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential to act as an inhibitor of the enzyme CYP2D6. The mechanism of action is thought to involve the binding of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide to the active site of CYP2D6, which blocks the enzyme from catalyzing its reaction. In addition, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential to act as an inhibitor of the enzyme AChE. The mechanism of action is thought to involve the binding of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide to the active site of AChE, which blocks the enzyme from catalyzing its reaction. Finally, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential to act as an inhibitor of the enzyme MAO. The mechanism of action is thought to involve the binding of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide to the active site of MAO, which blocks the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have suggested that 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide may be able to inhibit the activity of CYP2D6, AChE, and MAO enzymes. In addition, in vivo studies have suggested that 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide may be able to inhibit the activity of these enzymes in animals. Furthermore, in vitro studies have suggested that 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide may be able to inhibit the activity of certain types of cancer cells.
実験室実験の利点と制限
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has a number of advantages and limitations for lab experiments. One advantage of using 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments is that it is relatively inexpensive and easy to synthesize. Additionally, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme inhibition. However, there are also some limitations to using 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments. For example, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has only been studied in vitro and in vivo in animals, so its effects in humans are still largely unknown. Additionally, 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has a relatively short half-life, so it must be used quickly after its synthesis.
将来の方向性
There are a number of potential future directions for the study of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide. One potential direction is to further investigate its potential applications in medicinal chemistry, biological research, and drug development. Additionally, further research could be conducted to investigate the potential effects of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide in humans, as well as its potential interactions with other drugs and compounds. Finally, further research could be conducted to investigate the potential side effects of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide and its potential toxicity in humans.
合成法
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide can be synthesized from the reaction of 4-methyl-2-phenylethylamine and 1-piperazinecarboxylic acid. The reaction is typically conducted at a temperature of around 100°C in a solvent such as methanol, ethanol, or dimethyl sulfoxide. The reaction is usually complete within 1-2 hours. The product can then be isolated using a variety of techniques, including recrystallization, column chromatography, or liquid-liquid extraction.
特性
IUPAC Name |
4-methyl-N-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)14(18)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCUDAIKHMWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227666 | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
CAS RN |
180605-41-8 | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180605-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



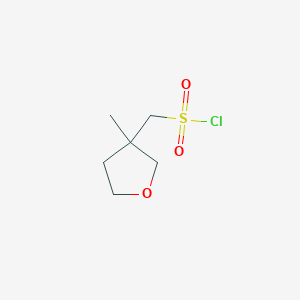
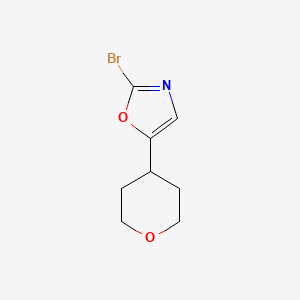
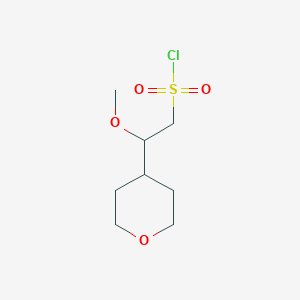
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

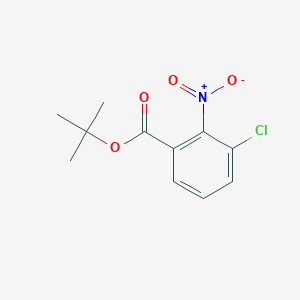
![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)